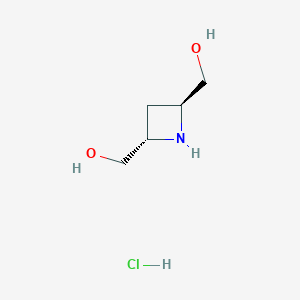
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. Its unique structure, featuring a four-membered azetidine ring, makes it a valuable building block in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride typically involves the diastereoselective synthesis of the azetidine ring. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired compound with high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry during the ring closure reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral separation and crystallization are employed to obtain the enantiomerically pure compound .
Análisis De Reacciones Químicas
Types of Reactions
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are typically mild to moderate, ensuring the stability of the azetidine ring .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and ketones, which can be further utilized in the synthesis of complex molecules .
Aplicaciones Científicas De Investigación
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of glycopeptides, antimetabolites, and ACE inhibitors.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound finds applications in the agrochemical industry and in the development of new materials.
Mecanismo De Acción
The mechanism of action of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, resulting in therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Hydroxyproline: Another chiral compound with a similar azetidine ring structure, used in the synthesis of glycopeptides and ACE inhibitors.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is unique due to its high diastereoselectivity and enantiomeric purity, making it a valuable compound in the synthesis of complex molecules. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its significance .
Propiedades
Fórmula molecular |
C5H12ClNO2 |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-2-4-1-5(3-8)6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Clave InChI |
DZLQHAIPYMAAIQ-FHAQVOQBSA-N |
SMILES isomérico |
C1[C@H](N[C@@H]1CO)CO.Cl |
SMILES canónico |
C1C(NC1CO)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)

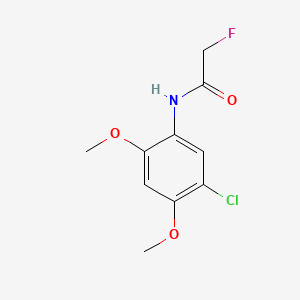
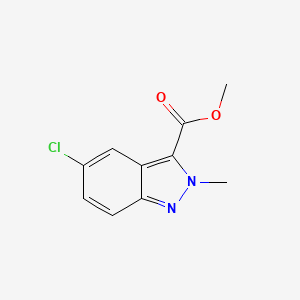
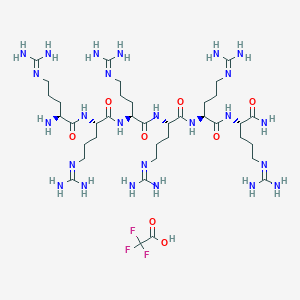
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
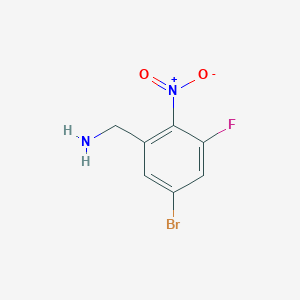
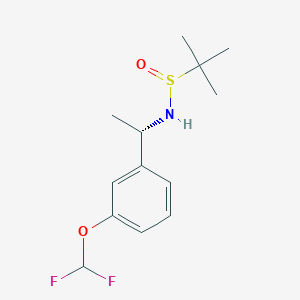
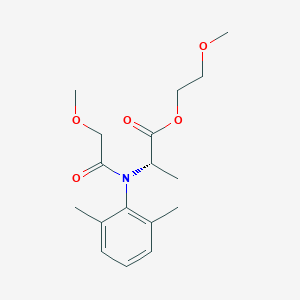
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)
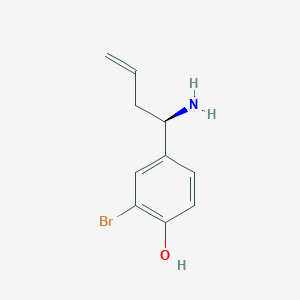
![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
